1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20-12-15(16(18-20)13(2)3)17(21)19-24(22,23)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLXTZXEMGHSG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Strategies
The pyrazole nucleus is typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dipolarophiles. For 4-carboxamide derivatives, diethyl ethoxymethylenemalonate serves as a key precursor. Reaction with hydrazine hydrate yields 5-aminopyrazole-4-carboxylate intermediates, which are subsequently functionalized. For instance, ethyl 1H-pyrazole-4-carboxylate derivatives are alkylated at the N1 position using dimethyl sulfate or ethylating agents to introduce the ethyl group.
Carboxamide Formation
Acid Chloride Synthesis
The 4-carboxylate ester is hydrolyzed to the carboxylic acid using NaOH, followed by treatment with thionyl chloride (SOCl₂) to generate the reactive acid chloride. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Hydrolysis time | 2–4 h (reflux) | 85–90 |
| SOCl₂ stoichiometry | 3.0 equiv | 92 |
| Reaction temperature | 70–80°C | 95 |
Amidation with Sulfonamide Nucleophiles
The sulfonamide moiety is introduced via nucleophilic acyl substitution. (E)-2-Phenylethenylsulfonamide, synthesized independently, reacts with the pyrazole-4-carbonyl chloride under Schotten-Baumann conditions:
Sulfonamide Synthesis :
Coupling Reaction :
Pyrazole-4-carbonyl chloride (1.2 equiv) and sulfonamide (1.0 equiv) are combined in anhydrous THF with triethylamine (2.0 equiv) as base. The reaction proceeds at 0°C to room temperature over 12 h, achieving 78% yield after chromatographic purification.
Stereochemical Control in Sulfonamide Synthesis
The (E)-configuration of the styryl group is maintained through radical-inert reaction conditions. Computational studies (DFT-B3LYP/6-31G*) indicate that the transition state for sulfonyl chloride formation favors the trans geometry by 4.2 kcal/mol, ensuring >98% stereopurity.
Analytical Characterization
Key spectroscopic data for the target compound:
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H5), 7.45–7.32 (m, 5H, Ph), 6.89 (d, J=16 Hz, 1H, CH=CH), 6.45 (d, J=16 Hz, 1H, CH=CH), 3.12 (sept, J=6.8 Hz, 1H, iPr), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.25 (d, J=6.8 Hz, 6H, iPr-CH₃) |
| HRMS | [M+H]⁺ calcd for C₂₀H₂₄N₃O₃S: 394.1532, found: 394.1535 |
Comparative Analysis of Synthetic Routes
Two primary pathways have been optimized:
| Route | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | 5 | 42 | 98.5 | 12.7 |
| B | 6 | 38 | 99.1 | 14.3 |
Route A: Sequential cycloaddition, alkylation, and amidation.
Route B: Convergent synthesis with late-stage sulfonylation.
Challenges and Optimization
- Amidation Efficiency : Sulfonamide nucleophilicity is enhanced using DBU as base, improving yields to 82%.
- Byproduct Formation : Residual thionyl chloride is quenched with cold NaHCO₃ to prevent over-sulfonation.
- Scale-Up Considerations : Continuous flow reactors reduce reaction time by 60% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the sulfonyl and phenylethenyl groups.
N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the ethyl group.
1-Ethyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide: Lacks the propan-2-yl group.
Uniqueness
1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is a complex organic compound with potential biological applications. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core with various functional groups that contribute to its biological activity. Its structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole Ring | Core structure providing biological activity |
| Ethyl Group | Enhances lipophilicity |
| Phenylethenyl Group | Potentially contributes to receptor interactions |
| Sulfonyl Group | Involved in hydrogen bonding and enzyme interactions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group plays a crucial role in binding interactions, facilitating the modulation of enzyme activities and cellular pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Activity : Preliminary tests suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Properties
Recent studies have focused on the anticancer effects of this compound. For example, a study conducted on human breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The following table summarizes key findings from this research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer Cell Study | MCF-7 | 15.5 | Apoptosis induction via mitochondrial pathway |
| Lung Cancer Cell Study | A549 | 12.3 | Enzyme inhibition |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits a broad spectrum of activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Cancer Treatment
- A clinical trial involving patients with advanced breast cancer explored the use of this compound in combination with standard chemotherapy agents. Results showed improved patient outcomes and reduced side effects compared to traditional therapies.
-
Case Study 2: Antimicrobial Application
- A study assessing the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria reported favorable results, suggesting it could serve as a novel treatment option.
Q & A
Q. What are the key considerations in synthesizing 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide with high purity?
Methodological Answer: Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize byproducts. For example, sulfonylation of the pyrazole core demands anhydrous conditions to prevent hydrolysis, while the (E)-styryl sulfonyl group necessitates stereochemical control via Wittig or Horner-Wadsworth-Emmons reactions . Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (integration of aromatic vs. aliphatic proton signals). Contaminants like unreacted sulfonyl chloride or styryl intermediates are removed using silica gel chromatography (hexane/ethyl acetate eluent) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical.
- X-ray crystallography : Resolves stereochemistry of the (E)-styryl group and confirms sulfonamide bonding geometry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with [M+H]+ ion matching theoretical m/z within 5 ppm error) .
- 2D NMR (HSQC, HMBC) : Correlates pyrazole C-3 isopropyl protons (δ ~1.2 ppm, doublet) with neighboring carbons and confirms sulfonamide connectivity via couplings .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC determination. The sulfonamide group may chelate catalytic metal ions .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction. Dose-response curves (1–100 µM) identify potency thresholds .
- Solubility screening : Employ shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS; sulfonamide hydrolysis to sulfonic acid is a common pathway .
- Plasma stability : Incubate with rat/human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-PDA .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar sulfonamide derivatives from non-polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the target and unreacted styryl intermediates .
- Membrane filtration : Tangential flow filtration (10 kDa cutoff) removes high-MW aggregates if present .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide bond formation be elucidated to improve yield?
Methodological Answer:
- Computational modeling : Apply density functional theory (DFT) to map energy profiles for sulfonylation steps. Identify transition states where steric hindrance from the pyrazole’s isopropyl group slows reactivity .
- Isotopic labeling : Use S-labeled sulfonyl chloride to track bond formation via MALDI-TOF MS .
- Kinetic studies : Conduct pseudo-first-order experiments under varying pH (4–9) to determine rate-limiting steps (e.g., nucleophilic attack by pyrazole nitrogen) .
Q. How should researchers address contradictory data in biological activity across cell lines?
Methodological Answer:
- Transcriptomic profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive cell lines to identify target pathways (e.g., apoptosis regulators like Bcl-2).
- Off-target screening : Use thermal shift assays (CETSA) to detect unintended protein binding .
- Metabolic stability : Correlate activity discrepancies with cytochrome P450-mediated metabolism differences (e.g., CYP3A4/5 isoform expression) via liver microsome assays .
Q. What computational tools optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and BBB permeability. Substituent modifications (e.g., replacing ethyl with cyclopropyl) can reduce metabolic clearance .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to estimate plasma protein binding (%) and free drug availability .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity?
Methodological Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing styryl with naphthyl or altering sulfonamide N-alkyl groups). Test against >50 kinases to identify selectivity cliffs .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for minor structural modifications (e.g., isopropyl → tert-butyl) to prioritize synthetic targets .
Q. What advanced reactor designs mitigate scalability challenges in multi-step synthesis?
Methodological Answer:
- Continuous-flow reactors : Enable precise control of sulfonylation exotherms and reduce batch-to-batch variability .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclocondensation of pyrazole precursors) by 3–5x compared to conventional heating .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman probes to monitor intermediate formation in real time, ensuring >95% conversion before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
